molecular formula C15H16N2O4 B13712379 Diethyl 2-(4-Quinazolinyl)malonate

Diethyl 2-(4-Quinazolinyl)malonate

Cat. No.: B13712379
M. Wt: 288.30 g/mol
InChI Key: HWKRPDHUSLSVJY-UHFFFAOYSA-N
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Description

Diethyl 2-(4-Quinazolinyl)malonate is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(4-Quinazolinyl)malonate typically involves the alkylation of diethyl malonate with a quinazoline derivative. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl malonate reacts with the quinazoline derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-Quinazolinyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, sodium hydroxide

    Solvents: Ethanol, water

    Conditions: Reflux, heating

Major Products Formed

    Alkylated derivatives: Formed through alkylation reactions

    Carboxylic acids: Formed through hydrolysis

    Substituted quinazolines: Formed through decarboxylation

Mechanism of Action

The mechanism of action of Diethyl 2-(4-Quinazolinyl)malonate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the structure of the quinazoline derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of diethyl malonate and quinazoline derivatives. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in pharmaceutical research and development .

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

diethyl 2-quinazolin-4-ylpropanedioate

InChI

InChI=1S/C15H16N2O4/c1-3-20-14(18)12(15(19)21-4-2)13-10-7-5-6-8-11(10)16-9-17-13/h5-9,12H,3-4H2,1-2H3

InChI Key

HWKRPDHUSLSVJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC=NC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

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